molecular formula C7H3F2NO B3376190 1,2-Difluoro-3-isocyanatobenzene CAS No. 1174233-36-3

1,2-Difluoro-3-isocyanatobenzene

Cat. No.: B3376190
CAS No.: 1174233-36-3
M. Wt: 155.1 g/mol
InChI Key: GSYUYIOROOKTAN-UHFFFAOYSA-N
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Description

1,2-Difluoro-3-isocyanatobenzene is an organic compound with the molecular formula C7H3F2NO. It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms and one by an isocyanate group. This compound is known for its reactivity and is used in various chemical synthesis processes .

Scientific Research Applications

1,2-Difluoro-3-isocyanatobenzene is utilized in various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying protein interactions and functions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Used in the production of specialty polymers and materials with unique properties.

Safety and Hazards

1,2-Difluoro-3-isocyanatobenzene is classified as a dangerous substance. It is highly flammable and can cause harm if swallowed, inhaled, or comes into contact with skin . It can cause skin and eye irritation, and may cause respiratory irritation . Proper safety measures should be taken when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Difluoro-3-isocyanatobenzene can be synthesized through the reaction of 1,2-difluoroaniline with phosgene. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, which is a toxic reagent. The reaction proceeds as follows:

C6H3F2NH2+COCl2C6H3F2NCO+2HCl\text{C}_6\text{H}_3\text{F}_2\text{NH}_2 + \text{COCl}_2 \rightarrow \text{C}_6\text{H}_3\text{F}_2\text{NCO} + 2\text{HCl} C6​H3​F2​NH2​+COCl2​→C6​H3​F2​NCO+2HCl

The product, this compound, is then purified through distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with stringent safety protocols due to the use of hazardous chemicals like phosgene. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to minimize human exposure .

Chemical Reactions Analysis

Types of Reactions: 1,2-Difluoro-3-isocyanatobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Amines: Formed from hydrolysis.

Mechanism of Action

The mechanism of action of 1,2-difluoro-3-isocyanatobenzene primarily involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical synthesis processes to form ureas, carbamates, and other derivatives .

Comparison with Similar Compounds

Uniqueness: 1,2-Difluoro-3-isocyanatobenzene is unique due to its specific substitution pattern, which influences its reactivity and the types of products formed in chemical reactions. Its distinct properties make it valuable in specialized applications where other isomers may not be as effective .

Properties

IUPAC Name

1,2-difluoro-3-isocyanatobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO/c8-5-2-1-3-6(7(5)9)10-4-11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYUYIOROOKTAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174233-36-3
Record name 1,2-difluoro-3-isocyanatobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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